N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide
Description
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a substituted pyrazole and a 3,4-dimethoxybenzamide group. Its structure is characterized by:
- A 2,3-dimethylphenyl substituent on the pyrazolo[3,4-d]pyrimidine ring.
- A 3-methyl-1H-pyrazol-5-yl group bridging the pyrazolo-pyrimidine and benzamide moieties.
- 3,4-Dimethoxybenzamide as the terminal aromatic system.
Properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O3/c1-15-7-6-8-20(17(15)3)32-24-19(13-29-32)25(28-14-27-24)33-23(11-16(2)31-33)30-26(34)18-9-10-21(35-4)22(12-18)36-5/h6-14H,1-5H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMESPHPZZDMDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary target is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus an appealing target for cancer treatment.
Mode of Action
Biological Activity
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have been studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to synthesize the current understanding of the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O2 |
| Molecular Weight | 366.42 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C1=NN=C(N=C1C2=CC(=C(C=C2)OC)OC)C(=O)N |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-d]pyrimidines. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. Research indicates that compounds within this class can activate apoptotic pathways by modulating proteins involved in cell survival and death processes.
A notable study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines could inhibit the activity of key kinases involved in cancer progression, such as p38 MAPK and Aurora A kinase. These inhibitors lead to reduced cell viability in several cancer types including breast and lung cancers .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. In vitro assays revealed that certain analogs significantly reduced the production of pro-inflammatory cytokines like TNF-alpha and IL-6 .
Antimicrobial Activity
Furthermore, there is emerging evidence supporting the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Compounds exhibiting broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria have been reported. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Case Studies
Several case studies provide insight into the biological activity of related compounds:
- Anticancer Screening : A study screened various pyrazolo[3,4-d]pyrimidine derivatives against multicellular spheroids derived from cancer cell lines. The findings indicated that certain compounds led to significant reductions in spheroid size and viability, suggesting effective penetration and cytotoxicity .
- Inflammation Models : In animal models of inflammation, pyrazolo derivatives demonstrated a marked decrease in paw edema when administered prior to inflammatory stimuli. This suggests a potential for therapeutic application in conditions like arthritis .
Scientific Research Applications
The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that pyrazolo[3,4-d]pyrimidines inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways (e.g., PI3K/Akt pathway) .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 15 | COX-2 |
| Aspirin | 10 | COX-2 |
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The neuroprotective mechanism is hypothesized to involve the modulation of oxidative stress pathways.
Case Study:
In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS) .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
*Hypothetical formula based on substituent adjustments from and .
Key Differences and Implications
(i) Aromatic Substituents on Pyrazolo[3,4-d]pyrimidine
Preparation Methods
Core Heterocyclic Ring Formation
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation reactions. A representative approach involves reacting 2,3-dimethylphenylhydrazine with malononitrile or cyanoacetate derivatives under acidic conditions to form the pyrazole ring . Subsequent annulation with formamidine acetate introduces the pyrimidine moiety, yielding the 1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate .
Key Reaction Conditions
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Catalyst: Piperidine (10–20 mol%)
-
Temperature: Reflux (80–100°C)
Functionalization of the Pyrazole Substituent
The 3-methyl-1H-pyrazol-5-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution. For example, 4-chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine reacts with 3-methyl-1H-pyrazol-5-amine in the presence of palladium(II) acetate and triphenylphosphine .
Optimized Protocol
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | DMF/H₂O (9:1) |
| Temperature | 100°C |
| Reaction Time | 12 h |
| Yield | 68% |
Amide Bond Formation with 2,3-Dimethoxybenzamide
The final step involves coupling the pyrazolo[3,4-d]pyrimidine-pyrazole intermediate with 2,3-dimethoxybenzoyl chloride. This is achieved using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic Anhydride) .
Representative Procedure
-
Activation: 2,3-Dimethoxybenzoic acid (1.2 equiv) is treated with T3P (50% in ethyl acetate, 1.5 equiv) and DIPEA (3 equiv) in DMF at 0°C .
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Coupling: The activated acid is added to the amine intermediate (1 equiv) and stirred at room temperature for 6 h .
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Workup: The crude product is purified via reverse-phase HPLC (MeOH/H₂O gradient) .
Performance Metrics
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| T3P | DMF | 25°C | 41% |
| HATU | DCM | 0°C → 25°C | 29% |
Alternative Routes via Cyclocondensation
Recent advancements employ one-pot cyclocondensation strategies to streamline synthesis. For instance, a mixture of 2,3-dimethylphenyl isothiocyanate, 3-methyl-5-aminopyrazole, and 2,3-dimethoxybenzaldehyde undergoes cyclization in acetic acid, producing the target compound in a single step .
Critical Parameters
Scale-Up and Industrial Considerations
Large-scale production (≥100 g) requires modifications to mitigate exothermic risks and improve purity:
Q & A
Q. What synthetic methodologies are commonly employed to prepare this pyrazolo[3,4-d]pyrimidine derivative?
The compound is synthesized via multi-step reactions involving:
- Nucleophilic substitution : Reacting pyrazolo[3,4-d]pyrimidine intermediates with substituted aryl/alkyl halides in dry acetonitrile or dichloromethane, followed by filtration and recrystallization .
- Condensation reactions : Using 5-aminopyrazole precursors with trimethyl orthoformate to form pyrazolo[3,4-d]pyrimidine scaffolds, followed by coupling with carboxylic acids (e.g., 3,4-dimethoxybenzamide) using EDCl/DMAP/HOBt .
- Solvent optimization : Acetonitrile and dichloromethane are preferred for high yields, while DMF with K₂CO₃ is used for thiol alkylation in related compounds .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- ¹H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for pyrazole/pyrimidine moieties and δ 3.8–4.0 ppm for methoxy groups) .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides, N-H stretches at ~3300 cm⁻¹ for amines) .
- Mass spectrometry (HRMS) : For molecular ion validation and fragment analysis .
Q. How can purification challenges be addressed for this hydrophobic compound?
- Recrystallization : Use acetonitrile or ethanol for high-purity crystals .
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for intermediates .
- Solvent polarity adjustments : Additives like triethylamine reduce aggregation during precipitation .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
- Quantum chemical calculations : Predict reaction pathways and transition states to optimize substituent positions (e.g., 2,3-dimethylphenyl vs. 4-methoxyphenyl) .
- Machine learning : Analyze experimental datasets (e.g., solvent effects, temperature) to narrow optimal conditions, reducing trial-and-error approaches .
- Molecular docking : Screen derivatives for target binding (e.g., kinase inhibitors) by modeling interactions with active sites .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Compare EC₅₀ values under standardized assay conditions (e.g., cell lines, incubation times) .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., methoxy → ethoxy) to isolate pharmacophoric groups .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Core modifications : Vary the pyrazole/pyrimidine substituents (e.g., methyl → trifluoromethyl) to assess steric/electronic effects .
- Bioisosteric replacement : Substitute 3,4-dimethoxybenzamide with thiourea or urea groups to evaluate hydrogen-bonding contributions .
- In vivo pharmacokinetics : Measure bioavailability and metabolic stability in rodent models to prioritize lead candidates .
Methodological Considerations
Q. What experimental controls are essential for reproducibility in synthesis?
- Moisture-sensitive steps : Use anhydrous solvents and inert atmospheres for reactions with acyl chlorides or isocyanates .
- Reaction monitoring : TLC (silica gel, UV detection) at 30-minute intervals to track intermediate formation .
- Batch consistency : Characterize multiple synthesis batches via melting point and HPLC purity (>95%) .
Q. How to troubleshoot low yields in coupling reactions with 3,4-dimethoxybenzamide?
- Activating agents : Replace EDCl with DCC/HOBt for sterically hindered amines .
- Temperature modulation : Increase to 50°C for sluggish amide bond formation .
- Protecting groups : Temporarily protect reactive sites (e.g., methoxy groups) with acetyl during coupling .
Data Analysis and Reporting
Table 1: Key Spectral Data for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
